molecular formula C7H14N2O3 B076737 Glycyl-D-valine CAS No. 10521-49-0

Glycyl-D-valine

Cat. No.: B076737
CAS No.: 10521-49-0
M. Wt: 174.2 g/mol
InChI Key: STKYPAFSDFAEPH-ZCFIWIBFSA-N
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Description

Gly-D-Val is a dipeptide formed from glycine and D-valine residues.

Scientific Research Applications

  • Hydrolysis of Peptide Bonds : A study by Smith and Hansen (1998) investigated the hydrolysis of N-(phenylacetyl)glycyl-D-valine (PAGV), an acyclic penicillin G analogue. This research is significant for understanding the hydrolysis reactions of similar compounds (Smith & Hansen, 1998).

  • Uptake by Leuconostoc Mesenteroides : Research by Shelton and Nutter (1964) focused on the uptake systems for valine and glycylvaline in Leuconostoc mesenteroides, revealing the different uptake systems for these compounds and their role in promoting growth (Shelton & Nutter, 1964).

  • Molecular Structure and Conformation : Studies by Lalitha, Subramanian, and Bordner (1984, 1986) examined the structure and conformation of glycyl-glycyl-L-valine, providing insights into its molecular properties (Lalitha, Subramanian, & Bordner, 1984).

  • Dipeptide Complexes with Macrocyclic Receptors : A study by Mutihac et al. (2001) investigated the complexation, extraction, and transport of dipeptides like Glycyl-L-valine by crown ethers and cryptand. This research is important for understanding the interactions and transport of such compounds (Mutihac et al., 2001).

  • Nonlinear Optical Behavior and Molecular Structure : Usha et al. (2019) studied the molecular structure of Glycyl-L-Valine crystals and their nonlinear optical behavior, contributing to the understanding of the optical properties of such materials (Usha et al., 2019).

Safety and Hazards

When handling Glycyl-D-valine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Glycyl-D-valine, like other dipeptides, can participate in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules in the body. For instance, it has been found that the physicochemical properties of valine, a component of this compound, are similar at zero pressure . This suggests that this compound might interact with other biomolecules in a similar manner.

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. For example, valine, a component of this compound, is known to prevent the breakdown of muscle by supplying the muscles with extra glucose responsible for energy production during physical activity . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For instance, valine, a component of this compound, is a precursor in the penicillin biosynthetic pathway . This suggests that this compound might exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is a solid and should be stored at room temperature . This information provides some insight into the product’s stability and potential degradation over time.

Dosage Effects in Animal Models

Research on valine, a component of this compound, has shown that increasing levels of valine can enhance growth and reproductive performances in pigs . This suggests that varying dosages of this compound could potentially have different effects in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways due to the presence of valine. Valine is part of the branched-chain amino acids (BCAAs) and is involved in various metabolic pathways . This suggests that this compound could interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Properties

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKYPAFSDFAEPH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Glycyl-D-valine's interaction with biological systems unique compared to its L-valine counterpart?

A1: Research on Leuconostoc mesenteroides bacteria reveals a distinct difference in how the organism interacts with this compound compared to dipeptides containing L-valine []. While L. mesenteroides readily takes up both D-valine and L-valine in their free amino acid forms, it demonstrates specificity towards dipeptides containing L-valine. Specifically, the bacteria actively transport and hydrolyze Glycyl-L-valine, releasing L-valine for utilization. Conversely, this compound is neither transported nor hydrolyzed by the bacteria, indicating a lack of recognition by the relevant transport systems and intracellular dipeptidases. This observation suggests that the stereochemistry of valine within the dipeptide plays a crucial role in its recognition and processing by L. mesenteroides [].

Q2: How does the presence of a D-amino acid within a dipeptide affect its uptake and hydrolysis in the rat small intestine?

A2: Studies on rat intestinal tissue reveal that the presence of a D-amino acid, as in this compound, can hinder both the transport and hydrolysis of dipeptides []. This is in contrast to dipeptides composed solely of L-amino acids, which are often taken up more efficiently than their free amino acid counterparts. Researchers observed that while this compound is taken up by the intestinal cells, the process is less efficient compared to other dipeptides. Furthermore, its intracellular hydrolysis is also impaired []. This suggests that the intestinal enzymes responsible for dipeptide breakdown, likely exhibiting stereospecificity, are less efficient in hydrolyzing peptides containing D-amino acids. This difference in uptake and hydrolysis rates between this compound and dipeptides composed of L-amino acids highlights the significant impact of stereochemistry on peptide assimilation in biological systems.

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